

A Comparative Guide to the In Vivo Toxicity of Sorbic Acid Derivatives

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Compound of Interest

Compound Name: Butyl sorbate

Cat. No.: B1277391

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo toxicity of sorbic acid and its principal derivatives. The information presented is collated from a range of toxicological studies to support researchers and professionals in the fields of drug development and chemical safety assessment. All quantitative data is summarized in comparative tables, and detailed methodologies for key toxicological assays are provided.

Executive Summary

Sorbic acid and its salts, particularly potassium sorbate, are characterized by a very low level of mammalian toxicity.^{[1][2][3][4][5]} This low toxicity is largely attributed to their metabolism, which follows pathways similar to those of other fatty acids.^{[2][3][5]} While generally considered safe, some derivatives, notably sodium sorbate, have demonstrated weak genotoxic potential under certain conditions.^[2] Emerging research on lesser-common derivatives, such as isopropyl and ethyl sorbate, suggests a favorable preliminary safety profile, though further comprehensive in vivo mammalian studies are required for a definitive conclusion.

Quantitative Toxicity Data

The following tables summarize the available quantitative in vivo toxicity data for sorbic acid and its derivatives.

Table 1: Acute Oral Toxicity (LD50)

Compound	Species	LD50 (mg/kg body weight)	Reference
Sorbic Acid	Rat	7,400 - 10,500	[2]
Mouse	3,200		
Potassium Sorbate	Rat	4,200 - 6,200	[2]
Mouse	1,300 (intraperitoneal)		
Sodium Sorbate	Rat	5,900 - 7,200	[2]
Ethyl Sorbate	Mouse	> 8,000	
Isopropyl Sorbate	G. mellonella larvae	No significant mortality observed	[6]

Note: Data for isopropyl sorbate in a mammalian model is limited. The provided data is from an invertebrate model and may not be directly comparable.

Table 2: No-Observed-Adverse-Effect Level (NOAEL) from Chronic and Reproductive Toxicity Studies

Compound	Species	Study Duration	NOAEL (mg/kg body weight/day)	Key Findings	Reference
Sorbic Acid	Rat	2-year chronic	~5,000 (10% in diet)	No carcinogenic effects	[4]
Sorbic Acid	Rat	Two-generation reproductive	300	Basis for temporary revised ADI	[7] [8]
Potassium Sorbate	Rat	100 weeks	0.1% in diet, 0.3% in drinking water	No neoplasms	[1] [4]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments commonly cited in the toxicological assessment of sorbic acid and its derivatives.

Acute Oral Toxicity (LD50) Determination

This protocol is a generalized representation of studies conducted to determine the median lethal dose (LD50).

- **Test Animals:** Typically, Sprague-Dawley rats or CD-1 mice are used. Animals are young, healthy adults, and both sexes are generally included.
- **Acclimatization:** Animals are acclimatized to laboratory conditions for at least one week prior to the study.
- **Housing:** Animals are housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle.
- **Diet:** Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before administration of the test substance.
- **Test Substance Preparation:** The sorbic acid derivative is typically dissolved or suspended in a suitable vehicle, such as water, corn oil, or a 0.5% carboxymethyl cellulose solution.
- **Administration:** A single dose of the test substance is administered by oral gavage.
- **Dosage Groups:** Multiple dose groups with a logarithmic spacing of doses are used, along with a control group that receives only the vehicle.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
- **Necropsy:** All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

90-Day Subchronic Oral Toxicity Study

This protocol outlines a typical 90-day feeding study to assess subchronic toxicity.

- **Test Animals:** Wistar or Sprague-Dawley rats are commonly used.
- **Group Size:** Each dose group and the control group typically consists of 10-20 animals of each sex.
- **Administration:** The test substance is incorporated into the diet at various concentrations.
- **Dosage Levels:** At least three dose levels are used, along with a control group receiving the basal diet. The highest dose is intended to induce some toxic effects without causing significant mortality.
- **Observations:**
 - **Daily:** Clinical signs of toxicity.
 - **Weekly:** Body weight and food consumption.
 - **At termination (90 days):** Hematology, clinical chemistry, and urinalysis.
- **Pathology:** All animals are subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on a comprehensive list of organs and tissues.

In Vivo Micronucleus Assay

This protocol describes a common method for assessing genotoxicity.

- **Test Animals:** Mice are frequently used for this assay.
- **Administration:** The test substance is typically administered once or twice via oral gavage or intraperitoneal injection.
- **Dosing:** A range of doses is used, including a maximum tolerated dose. A positive control (e.g., cyclophosphamide) and a negative (vehicle) control are included.
- **Sample Collection:** Bone marrow is typically harvested 24 and 48 hours after the last administration.

- Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (PCEs) is determined by microscopic analysis. A concurrent count of the ratio of PCEs to normochromatic erythrocytes (NCEs) is performed to assess bone marrow toxicity.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vivo Toxicity Assessment

Caption: A generalized workflow for the in vivo toxicological evaluation of food additives.

Metabolic Pathway of Sorbic Acid

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